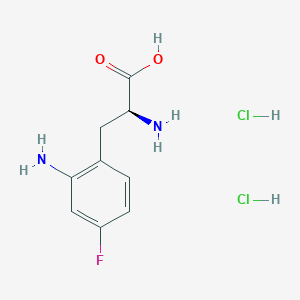
2-(1-Aminoethyl)-4-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminoethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Aminoethylation: Introduction of the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(1-Aminoethyl)-4-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the fluorine atom can influence the compound’s reactivity and stability. The nitrile group may also play a role in the compound’s overall activity by participating in various chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Aminoethyl)-4-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Aminoethyl)-4-bromobenzonitrile: Contains a bromine atom instead of fluorine.
2-(1-Aminoethyl)-4-iodobenzonitrile: Features an iodine atom in place of fluorine.
Uniqueness
2-(1-Aminoethyl)-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H9FN2 |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2-(1-aminoethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-4,6H,12H2,1H3 |
InChI-Schlüssel |
SJJAJVHWOIURMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)

![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)

![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)





